molecular formula C9H10N2O4S B1606815 N-cyclopropyl-2-nitrobenzenesulfonamide CAS No. 400839-43-2

N-cyclopropyl-2-nitrobenzenesulfonamide

Cat. No.: B1606815
CAS No.: 400839-43-2
M. Wt: 242.25 g/mol
InChI Key: PLZDNGPITOUOSM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C₉H₁₀N₂O₄S. It is characterized by the presence of a cyclopropyl group attached to a nitrobenzenesulfonamide moiety.

Scientific Research Applications

N-cyclopropyl-2-nitrobenzenesulfonamide has several applications in scientific research:

Safety and Hazards

“N-cyclopropyl-2-nitrobenzenesulfonamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with suitable personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-2-nitrobenzenesulfonamide can be synthesized through a reaction involving o-nitrobenzenesulfonyl chloride and cyclopropylamine. The process typically involves dissolving o-nitrobenzenesulfonyl chloride in dichloromethane (DCM) and cooling the solution to 0°C using an ice bath. A mixture of triethylamine (Et₃N) and cyclopropylamine in DCM is then slowly added to the solution, and the reaction is stirred at room temperature for 3-4 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents, such as DCM and Et₃N, makes the process feasible for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of N-cyclopropyl-2-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamide derivatives can be formed.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-nitrobenzenesulfonamide involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The sulfonamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-nitrobenzenesulfonamide
  • N-cyclopropyl-2-aminobenzenesulfonamide
  • N-cyclopropyl-2-chlorobenzenesulfonamide

Uniqueness

N-cyclopropyl-2-nitrobenzenesulfonamide is unique due to the presence of both a cyclopropyl group and a nitro group on the benzenesulfonamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

N-cyclopropyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZDNGPITOUOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355323
Record name N-cyclopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400839-43-2
Record name N-cyclopropyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −78° C. mixture of cyclopropylamine (10 g, 1.75 mmol) in CH2Cl2 (100 mL) was added a solution of 2-nitrobenzene sulfonyl chloride (22.1 g, 85.7 mmol) and the mixture was stirred for 12 h. The mixture was washed with 1N HCl dried over MgSO4 then concentrated to give 18.7 g, (88%) of a N-Cyclopropyl-2-nitro-benzenesulfonamide as a tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cyclopropylamine (1.0 g, 18 mmol) and triethylamine (3.7 mL, 27 mmol) in tetrahydrofuran (20 mL) was added 2-nitrobenzenesulfonyl chloride (3.9 g, 18 mmol) at 0° C., and the mixture was stirred at 0° C. for 1 hour. The solvent was distilled off under reduced pressure, and the residue was diluted with ethyl acetate. The reaction solution was washed with water and saturated brine and dried over magnesium sulfate. The solid was filtered off, and the filtrate was concentrated. The residue was purified with silica gel column chromatography (hexane:ethyl acetate=1:1) and concentrated. The residue was washed with hexane and collected by filtration to obtain the title compound (3.7 g, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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